molecular formula C7H12ClNO2 B1583073 Arecaidine hydrochloride CAS No. 6018-28-6

Arecaidine hydrochloride

Cat. No. B1583073
CAS RN: 6018-28-6
M. Wt: 177.63 g/mol
InChI Key: PIVDNPNYIBGXPL-UHFFFAOYSA-N
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Description

Arecaidine hydrochloride is a naturally occurring alkaloid found in the bark of the Areca catechu tree, which is native to Southeast Asia. The alkaloid has been used in traditional medicine for centuries and has recently gained attention for its potential as a drug target. This compound has been studied for its pharmacological and biochemical properties, its mechanism of action, and its potential applications in research and clinical settings.

Scientific Research Applications

Genotoxicity Studies

Arecaidine hydrochloride, an alkaloid of the betel nut, has been studied for its genotoxic effects. In research conducted on mouse bone marrow cells, this compound demonstrated a significant increase in sister chromatid exchanges (SCEs), indicating genotoxic potential. This increase was dose-dependent but not dependent on the duration of exposure (Panigrahi & Rao, 1984).

Cardiovascular Research

Studies on the cardiovascular effects of this compound and related compounds have shown significant changes in blood pressure and heart rate in animal models. These effects are attributed to the activation of muscarinic M1 receptors in sympathetic ganglia. The research suggests potential applications in understanding and treating cardiovascular diseases (Wess et al., 1987).

Antidepressant Properties

Research exploring the antidepressant properties of Areca catechu, which contains arecaidine, found that its dichloromethane fraction inhibits monoamine oxidase type A (MAO-A) in rat brains. This suggests a potential antidepressant property through MAO-A inhibition, although arecaidine itself did not directly inhibit MAO (Dar & Khatoon, 2000).

Metabolism and Biochemical Research

Studies on the metabolic interconversion of arecoline and arecaidine in rats provide insights into the biochemical processes involving these substances. This research is relevant for understanding the metabolism of substances in betel nut and their potential carcinogenic effects (Nery, 1971).

Neurological Research

This compound has been studied for its effects on GABA action in the central nervous system. It has been shown to inhibit GABA uptake and enhance the inhibitory actions of GABA on spinal neurons, suggesting potential implications in neurological research and treatment (Lodge et al., 1977).

Analgesic Research

Arecaidine has been studied for its analgesic properties, particularly in its action on sensory neurons. It has been shown to exert anti-nociceptive effects, potentially offering a new avenue for pain management research (De Angelis et al., 2014).

Mechanism of Action

Target of Action

Arecaidine hydrochloride, a pyridine alkaloid, primarily targets the GABA (Gamma-Aminobutyric Acid) receptor and H±coupled amino acid transporter 1 (PAT1, SLC36A1) . GABA is a central inhibitory transmitter, and PAT1 is involved in the transport of amino acids .

Mode of Action

This compound acts as a potent inhibitor for the uptake of GABA . By inhibiting GABA uptake, it increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . This compound also competitively inhibits L-proline uptake by acting as a substrate of the H±coupled amino acid transporter 1 (PAT1, SLC36A1) .

Biochemical Pathways

This compound affects the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . By inhibiting GABA uptake, this compound can enhance the inhibitory effects of GABA, potentially affecting various neurological processes .

Pharmacokinetics

It’s known that this compound is a substrate of the h±coupled amino acid transporter 1 (pat1, slc36a1), which may influence its absorption and distribution .

Result of Action

The inhibition of GABA uptake by this compound can lead to an increase in GABA concentration in the synaptic cleft, potentially affecting various neurological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other constituents in areca nut, such as other alkaloids and nitrosation derivatives, may interact with this compound and affect its action . Furthermore, genetic factors, such as polymorphisms in genes encoding enzymes involved in the metabolism of this compound, may also influence its action .

properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVDNPNYIBGXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6018-28-6
Record name Arecaidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6018-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ARECAIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP6QLQ4M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 250 ml flask equipped with a magnetic stirrer and a condenser, arecoline hydrochloride (4 g; 20.9 mmol) is added to a solution of 50 ml of 95% ethanol and 60 ml of concentrated HCl. The mixture is heated at 100° C. for 12 hours then at reflux for 6 hours. The solvents are evaporated off under reduced pressure leaving a solid residue. The residue is recrystallized from a 95% ethanol/ether mixture in order to produce 1.69 g of product (Yield=46%) in the form of white crystals.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Arecaidine Hydrochloride quantified in Arecae Pericarpium?

A: A study utilized High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound in Arecae Pericarpium []. The researchers employed a cation-exchange column and an acetonitrile-phosphoric acid mobile phase for separation, achieving accurate and reproducible quantification. This method facilitates quality control and multi-index evaluation of Arecae Pericarpium and its preparations.

Q2: What is the metabolic fate of this compound in a biological system?

A: While the provided abstracts don't directly address the metabolism of this compound, they delve into the metabolic conversion of Arecoline, a closely related alkaloid. Research shows that Arecoline is metabolized in rats into various compounds, including Arecoline 1-oxide, Arecaidine 1-oxide, Arecaidine, N-acetyl-S-(3-carboxy-1-methylpiperid-4-yl)-l-cysteine, and an unidentified metabolite []. This information suggests potential metabolic pathways for this compound, warranting further investigation to confirm its specific metabolic profile.

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